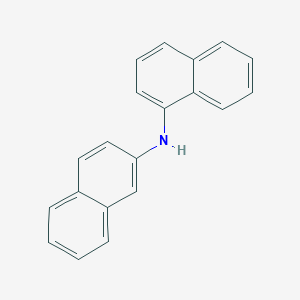

1,2'-Dinaphthylamine

Vue d'ensemble

Description

“N-(Naphthalen-2-yl)naphthalen-1-amine” is a chemical compound with the molecular formula C20H15N . It is also known as “N-(1-Naphthyl)-2-naphthylamine” and "N-(2-Naphthyl)-1-naphthylamine" .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(Naphthalen-2-yl)naphthalen-1-amine” are not detailed in the retrieved sources, related compounds have been studied. For example, a class of N-(naphthalen-1-yl)-N’-alkyl oxalamides are powerful ligands in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .Physical And Chemical Properties Analysis

“N-(Naphthalen-2-yl)naphthalen-1-amine” is a solid compound . The melting point is reported to be between 102-107 °C . The molecular weight is 269.34 .Applications De Recherche Scientifique

Évaluation des propriétés du solvant

1,2'-Dinaphthylamine : a été utilisé pour évaluer les propriétés de solvant des interfaces air-eau. Cette application est particulièrement importante dans l'étude des bulles ultrafines dans les solutions aqueuses. Les spectres de fluorescence du composé changent en réponse au microenvironnement, indiquant son adsorption sur les surfaces des bulles ultrafines et son existence dans une région hydrophobe .

Méthodes de chimie analytique

En chimie analytique, les spectres de fluorescence réactifs de la This compound en font un outil précieux pour étudier l'hydrophobie microscopique. Sa longueur d'onde d'émission dépend fortement de la concentration et de l'environnement dans les bulles ultrafines, fournissant des informations sur les propriétés de solvant des différentes interfaces .

Recherche médicale

This compound : est adapté à la mesure de l'efflux par les pompes d'efflux de résistance aux multi-médicaments bactériens. Sa nature périplasmique lui permet d'être utilisé dans des tests pour mesurer l'exportation de substances à partir de cellules bactériennes, ce qui est crucial pour comprendre la résistance aux antibiotiques et améliorer les procédés biotechnologiques microbiens .

Applications industrielles

En tant que bloc de construction pour les semi-conducteurs à petites molécules, la This compound est un réactif de haute pureté utilisé en chimie des matériaux. Ses propriétés la rendent adaptée à l'utilisation dans la synthèse de composés organiques complexes et dans le développement de nouveaux matériaux .

Applications environnementales

Les propriétés uniques de la This compound permettent son utilisation en science de l'environnement, en particulier dans l'étude des propriétés de solvant liées aux interfaces air-eau. Cela peut avoir des implications pour comprendre le comportement des polluants et concevoir de meilleures stratégies de remédiation environnementale .

Science des matériaux

En science des matériaux, la This compound sert de bloc de construction de matériaux, en particulier dans la création de blocs de construction de semi-conducteurs à petites molécules. Elle est utilisée dans la synthèse d'arylamines secondaires, qui sont des composants importants dans les matériaux semi-conducteurs organiques .

Mécanisme D'action

Biochemical Pathways

It is known that the compound plays a role in proteomics research . The downstream effects of these pathways are yet to be fully understood.

Result of Action

It is known that the compound has a significant impact on the fluorescence spectra in water containing ultrafine bubbles . This suggests that the compound may have potential applications in the field of fluorescence spectroscopy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2’-Dinaphthylamine . For instance, the compound’s fluorescence spectra are significantly dependent on the concentration and microenvironment of ultrafine bubbles . This suggests that the compound’s action can be influenced by its surrounding environment.

Analyse Biochimique

Biochemical Properties

1,2’-Dinaphthylamine is used in various applications such as the purification of proteins, the study of protein structure, and the production of antibodies . It is an essential tool in proteomics research, used in studies such as identifying proteins and developing new methods for examining them .

Cellular Effects

1,2’-Dinaphthylamine is particularly well suited to the measurement of efflux through RND efflux pumps . This is partly because of its periplasmic nature, as RND efflux pumps collect their substrates from the periplasmic space and outer leaflet of the inner membrane .

Molecular Mechanism

The molecular mechanism of 1,2’-Dinaphthylamine involves its interaction with ultrafine bubbles . Its wavelength of the maximum emission (λmax) is significantly dependent on the concentration and microenvironment of the ultrafine bubble . The shift of λmax value indicates that 1,2’-Dinaphthylamine adsorbs on the surfaces of ultrafine bubbles and exists in a hydrophobic region rather than in bulk water .

Propriétés

IUPAC Name |

N-naphthalen-1-ylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJZLNFHHINVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292736 | |

| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4669-06-1 | |

| Record name | 4669-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-Dinaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

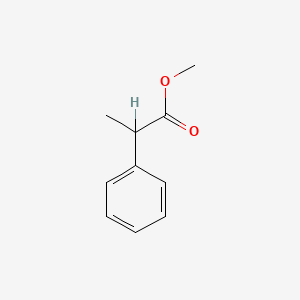

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2'-Dinaphthylamine useful for studying efflux pumps?

A1: this compound (1,2'-DNA) is a lipophilic fluorescent dye. This property allows it to cross bacterial cell membranes and accumulate inside the cells. [, ] Critically, 1,2'-DNA is a substrate for certain efflux pumps, meaning these pumps can actively transport it out of the cell. By monitoring the fluorescence of 1,2'-DNA over time, researchers can directly observe the activity of these pumps in real-time. [, ] This makes 1,2'-DNA a valuable tool for:

Q2: Can you provide an example of how this compound was used to study a specific efflux pump?

A2: In one study, researchers used 1,2'-DNA to investigate the impact of mutations on the Escherichia coli efflux pump AcrB. [] AcrB is a key component of the AcrAB-TolC efflux system, which plays a major role in antibiotic resistance. The study focused on mutations within the phenylalanine residues of AcrB's binding pocket. Using a real-time efflux assay with 1,2'-DNA, they found that most of the mutations significantly reduced the pump's ability to efflux the dye. This highlighted the importance of these specific phenylalanine residues for AcrB function and provided valuable insights into the structure-activity relationship of this crucial efflux pump. []

Q3: Beyond its use in efflux pump research, are there other applications for this compound?

A3: While the provided research focuses on efflux pump studies, this compound's fluorescent properties could potentially lend itself to other applications:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)